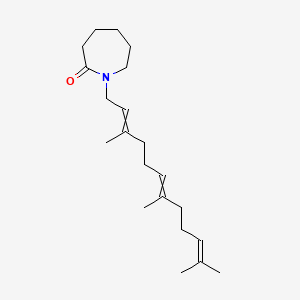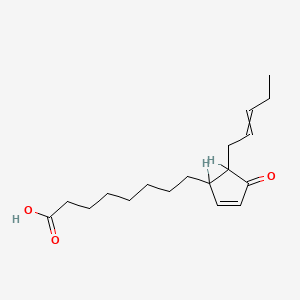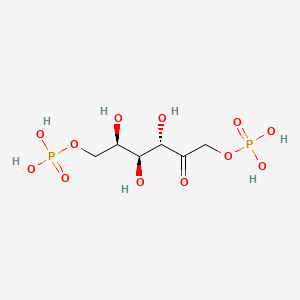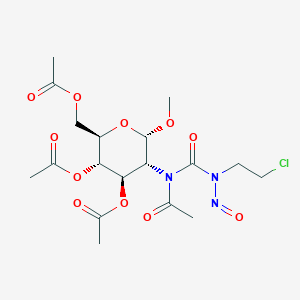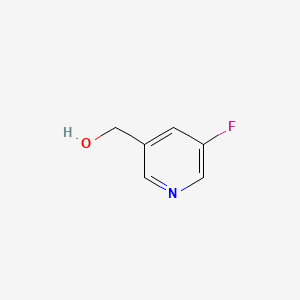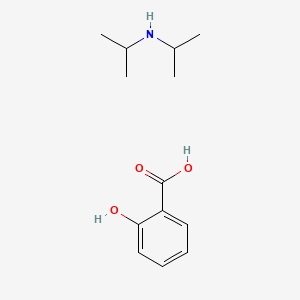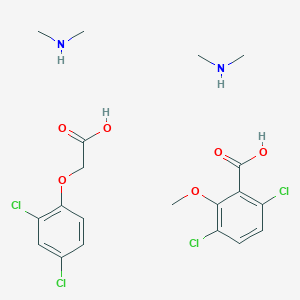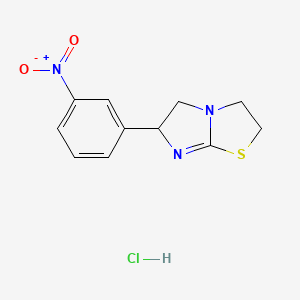
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been optimized for improved selectivity and ease of preparation. It serves as a superior 2-carbon building block, especially in vinylboronate Heck couplings, offering enhanced stability and selectivity (Lightfoot et al., 2003).
Molecular Structure Analysis
The conformational analysis of this compound and its derivatives reveals interesting aspects of its molecular structure. Studies have shown that the molecule exists in equilibrium between different conformers, influencing its reactivity and interactions in chemical processes (Kuznetsov, 2011).
Chemical Reactions and Properties
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is highly reactive in various chemical reactions. For instance, it is used in the synthesis of 1,6-diphenyl-1,3,5-hexatrienes via Heck, Suzuki-Miyaura, and iododeboronation reactions (Lightfoot et al., 2005). Its reactions with trimethyltin hydrides have been studied, showing unique adduct formation (Fish, 1972).
Physical Properties Analysis
The physical properties of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, such as stability under various conditions and its behavior in solution, contribute to its utility in organic synthesis. Its stability is one of the key factors that make it a preferred reagent in palladium-catalyzed borylation of aryl halides (Murata et al., 2007).
Chemical Properties Analysis
The chemical properties of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, such as its reactivity with various organic substrates and its role in facilitating coupling reactions, are well-documented. It has been shown to be an efficient and selective building block for Suzuki-Miyaura coupling reactions, demonstrating its versatility in synthetic chemistry (Lightfoot et al., 2005).
Aplicaciones Científicas De Investigación
Vinylboronate Heck Couplings
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a superior reagent in vinylboronate Heck couplings. It offers improved stability, reactivity, and selectivity compared to vinylboronate pinacol esters. Its ease of preparation and storage makes it an efficient choice for Heck versus Suzuki coupling with aryl iodides and bromides (Lightfoot et al., 2003).
Synthesis of Polyenes
This compound is utilized in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes. These hexatrienes, with varying alkene geometries, are prepared from iodobenzene and 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane through a series of Heck, Suzuki-Miyaura, and iododeboronation reactions. This demonstrates its application as a two-carbon vinyl-dianion building block in polyene synthesis (Lightfoot et al., 2005).
Derivative Synthesis and Characterization
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane (III) is synthesized and characterized for its lower reactivity compared to dimethyl acetyleneboronate. This includes the formation of ethyl and vinyl analogs through catalytic hydrogenation and Diels-Alder adducts with hexachlorocyclopentadiene and butadiene (Woods & Strong, 1967).
Hydrostannation Application
In studies of hydrostannation, 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane (VTDB) with various triorganotin hydrides showed adducts forming at the β-carbon position, confirming a free radical process for the hydrostannation with triorganotin hydrides (Fish, 1972).
Suzuki-Miyaura Coupling Reactions
It's used in palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of functionalized styrenes and dienes. This demonstrates its selective application in coupling with a range of halide substrates (Lightfoot et al., 2005).
Interaction with Nitrones
Vinylboronic esters derived from 4,4,6-trimethyl-[1,3,2]dioxaborinane react with nitrones in the presence of dimethylzinc, leading to the production of N-allylic hydroxylamines. This sequence is compatible with various functional groups on the vinylic moiety, showcasing its versatility in chemical reactions (PraveenGanesh et al., 2010).
Mecanismo De Acción
Mode of Action
It has been used as a two-carbon vinyl-dianion building block in stereocontrolled polyene synthesis . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Pharmacokinetics
Its physical properties such as boiling point (69-70℃ at 35 torr), density (0893 g/mL at 25 °C), and storage temperature (2-8°C) suggest that it may have moderate bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane . For example, its storage temperature is recommended to be between 2-8°C, suggesting that it may be sensitive to heat .
Propiedades
IUPAC Name |
2-ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h5,7H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOAVJXWGLVDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963534 | |
| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |
CAS RN |
4627-10-5 | |
| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4627-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane a useful reagent in organic synthesis?
A1: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane serves as an efficient and selective two-carbon vinyl building block. It readily participates in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [, , ] This allows for the controlled introduction of a vinyl group into a wide range of molecules, making it a valuable tool for synthesizing complex organic compounds.
Q2: What specific reactions has 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane been successfully employed in?
A2: Research demonstrates the successful utilization of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in:
- Suzuki-Miyaura Coupling: This reaction efficiently couples the reagent with various halide substrates to produce functionalized styrenes and dienes. []
- Heck Coupling: This reaction facilitates the coupling of the reagent with halide substrates, demonstrating its versatility in forming new carbon-carbon bonds. [, ]
- Stereocontrolled Synthesis of Polyenes: A study showcased the synthesis of 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries using 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane through a series of Heck, Suzuki-Miyaura, and iododeboronation reactions. []
Q3: Are there any advantages to using 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane compared to other vinylboron reagents?
A3: While direct comparisons are limited in the provided research, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane's effectiveness in both Heck and Suzuki-Miyaura couplings highlights its versatility. [, , , ] Further research comparing its performance with other vinylboron reagents under standardized conditions would provide a more definitive answer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



